molecular formula C33H48O11 B11941006 Mansonin acetate CAS No. 100665-37-0

Mansonin acetate

Cat. No.: B11941006
CAS No.: 100665-37-0
M. Wt: 620.7 g/mol
InChI Key: CPMCFEFLJDDPET-HBEICTFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mansonin acetate is a derivative of mansonin, a cytotoxic cardiac glycoside isolated from Streblus asper (). Mansonin demonstrated an ED50 of 0.042 mg/ml in KB cell culture systems, indicating potent cytotoxicity (). This article compares this compound with structurally or functionally related compounds, including cardiac glycosides, acetates, and cytotoxic agents.

Properties

CAS No.

100665-37-0

Molecular Formula

C33H48O11

Molecular Weight

620.7 g/mol

IUPAC Name

[(3R)-6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dimethoxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C33H48O11/c1-18-26(43-19(2)35)27(39-4)28(40-5)29(42-18)44-21-6-11-31(17-34)23-7-10-30(3)22(20-14-25(36)41-16-20)9-13-33(30,38)24(23)8-12-32(31,37)15-21/h14,17-18,21-24,26-29,37-38H,6-13,15-16H2,1-5H3/t18?,21?,22?,23?,24?,26-,27?,28?,29?,30?,31?,32?,33?/m1/s1

InChI Key

CPMCFEFLJDDPET-HBEICTFKSA-N

Isomeric SMILES

CC1[C@H](C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

The preparation of Mansonin acetate involves synthetic routes that are not widely documented. it is typically synthesized through complex organic reactions that require precise conditions. Industrial production methods for this compound are not well-established, and it is often produced in small quantities for research purposes .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Strebloside
  • Source : Streblus asper stem bark ().
  • Bioactivity : ED50 of 0.035 mg/ml in KB cells, slightly more potent than mansonin ().
  • Chemical Class : Cardiac glycoside, structurally similar to mansonin but with differences in glycosidic side chains or aglycone moieties.
α-Amyrin Acetate and Lupeol Acetate
  • Source : Isolated from S. asper alongside mansonin ().
  • Differentiation: Unlike mansonin acetate, these are triterpenoid acetates with distinct mechanisms unrelated to cardiac glycoside activity.
Megestrol Acetate
  • Source : Synthetic steroid ().
  • Bioactivity : Used in hormonal therapy (e.g., breast cancer); mechanism involves progesterone receptor modulation.
  • Key Difference : Pharmacological focus diverges from this compound’s cytotoxic role, though both are acetylated derivatives.

Cytotoxicity and Pharmacological Profiles

Activity in Cancer Cell Lines
Compound Cell Line ED50 (mg/ml) Source
Mansonin KB (human oral carcinoma) 0.042 S. asper
Strebloside KB 0.035 S. asper
Triethyltin Acetate N/A LD50 (rat oral): 4 mg/kg Synthetic
  • Mansonin vs. Strebloside : Strebloside’s lower ED50 suggests higher potency, possibly due to structural variations in glycosylation or aglycone configuration.
  • Toxicity Context: Triethyltin acetate’s acute toxicity (LD50 4 mg/kg) highlights the divergent safety profiles between organometallic acetates and plant-derived glycosides .

Physicochemical Properties

  • For example, α-amyrin acetate’s acetate group improves bioavailability compared to non-acetylated α-amyrin .
  • Stability : Acetates like vinyl acetate () and lead acetate () exhibit hydrolytic sensitivity, suggesting this compound may require stabilization in formulations.

Analytical and Extraction Challenges

  • Extraction Complexity: Mansonin and strebloside are extracted via methanol/dichloromethane from S. asper stem bark, requiring rigorous chromatographic separation ().
  • Quantification : Cytotoxicity assays (e.g., KB cell culture) are critical for evaluating potency, though batch variability in plant materials poses reproducibility challenges ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.